molecular formula C15H24O2 B580015 9-Oxonerolidol CAS No. 58865-88-6

9-Oxonerolidol

Cat. No.: B580015
CAS No.: 58865-88-6
M. Wt: 236.355
InChI Key: NYBCPVODSGRKRC-XETPBLJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Oxonerolidol can be synthesized through various methods. One common approach involves the oxidation of nerolidol, a related sesquiterpenoid. The oxidation process typically employs reagents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: In industrial settings, this compound can be extracted from natural sources like the camphor tree (Cinnamomum camphora). The extraction process involves isolating the non-volatile fraction of the leaf oil, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 9-Oxonerolidol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include derivatives such as 9-hydroxynerolidol and other farnesane-type sesquiterpenoids .

Scientific Research Applications

9-Oxonerolidol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-Oxonerolidol exerts its effects involves disrupting the cell membranes of bacteria, leading to cell lysis and death. This compound targets the lipid bilayer of bacterial membranes, causing increased permeability and subsequent cell damage .

Comparison with Similar Compounds

Uniqueness: 9-Oxonerolidol stands out due to its potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Its ability to disrupt bacterial cell membranes makes it a valuable compound for developing new antimicrobial agents .

Properties

IUPAC Name

(6E,10S)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3/b13-8+/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBCPVODSGRKRC-XETPBLJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC(=O)C/C(=C/CC[C@@](C)(C=C)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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